N-pirimidin-2-ilmetionina

Descripción general

Descripción

Synthesis Analysis

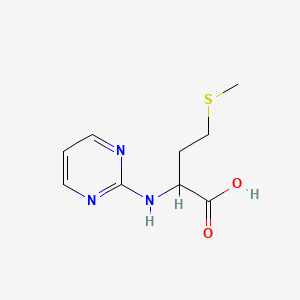

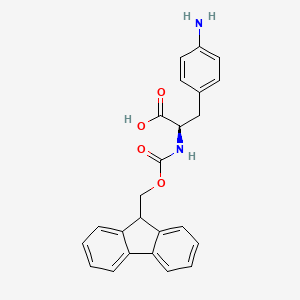

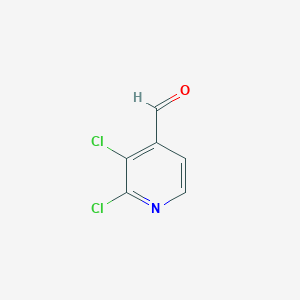

N-pyrimidin-2-ylmethionine is an analog of the naturally occurring amino acid methionine, where the sulfur atom is replaced by a pyrimidine ring. The compound was first synthesized and characterized by Krowicki et al. in 1970, and its potential biological activities were later explored by several researchers.Molecular Structure Analysis

The molecular structure of pyrimidine‑2‑thiones heterocyclic compounds, which are related to N-pyrimidin-2-ylmethionine, has been studied using computational tools. These studies have provided insights into their molecular and electronic behavior .Chemical Reactions Analysis

Pyrimidines, including N-pyrimidin-2-ylmethionine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been synthesized through various methods .Aplicaciones Científicas De Investigación

N-pirimidin-2-ilmetionina: Un análisis exhaustivo de las aplicaciones de investigación científica:

Desarrollo de fármacos antiinflamatorios

Las pirimidinas, incluidos los derivados como la this compound, son conocidas por sus propiedades antiinflamatorias. Pueden inhibir la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Síntesis de nuevos fármacos

La estructura del compuesto permite diversas modificaciones sintéticas, lo que lo convierte en un valioso precursor en el desarrollo de nuevos fármacos. Puede sufrir reacciones como la S_NAr (sustitución aromática nucleofílica) para producir nuevos fármacos basados en pirimidina con posibles aplicaciones terapéuticas .

Patrones de referencia para pruebas farmacéuticas

La this compound puede servir como un patrón de referencia en las pruebas farmacéuticas para garantizar la precisión y la calidad de las formulaciones de medicamentos. Los patrones de referencia son cruciales para validar la identidad, la fuerza, la pureza y la calidad de las sustancias farmacéuticas .

Mecanismo De Acción

Target of Action

N-Pyrimidin-2-ylmethionine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory Pyrimidines are known to have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N-Pyrimidin-2-ylmethionine may interact with its targets to modulate their activities, leading to changes in the inflammatory response.

Biochemical Pathways

Pyrimidines are involved in various biochemical pathways. They are critical components of nucleic acids and play a key role in many biochemical processes involving storage and transfer of genetic information

Pharmacokinetics

The pharmacokinetics of a methionine-based anti-cancer drug has been studied, suggesting that similar compounds can be absorbed and metabolized in the body .

Result of Action

Given the known anti-inflammatory effects of pyrimidines , it is likely that this compound may modulate the activities of certain inflammatory mediators, leading to changes in the inflammatory response.

Análisis Bioquímico

Biochemical Properties

N-pyrimidin-2-ylmethionine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine metabolism . The nature of these interactions often involves binding to active sites, influencing enzyme activity, and altering metabolic pathways.

Cellular Effects

N-pyrimidin-2-ylmethionine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase and Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of N-pyrimidin-2-ylmethionine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects. Additionally, N-pyrimidin-2-ylmethionine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-pyrimidin-2-ylmethionine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-pyrimidin-2-ylmethionine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of N-pyrimidin-2-ylmethionine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell function and reduced inflammation. At higher doses, it can cause toxic or adverse effects. For instance, high doses of N-pyrimidin-2-ylmethionine have been associated with liver toxicity and other adverse reactions in animal studies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-pyrimidin-2-ylmethionine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. For example, it can influence the activity of dihydroorotate dehydrogenase, an enzyme critical for the de novo synthesis of pyrimidines . Additionally, N-pyrimidin-2-ylmethionine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of N-pyrimidin-2-ylmethionine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, N-pyrimidin-2-ylmethionine can be transported into cells via specific amino acid transporters and distributed to various tissues, including the liver and kidneys . Its distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

N-pyrimidin-2-ylmethionine exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Understanding the subcellular localization of N-pyrimidin-2-ylmethionine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

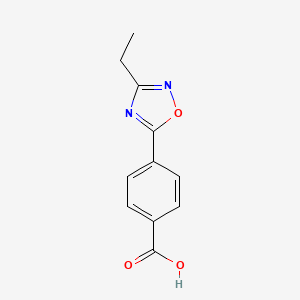

4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBBOWJRDCEIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

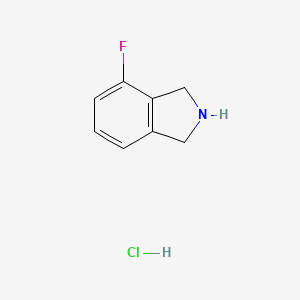

![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)